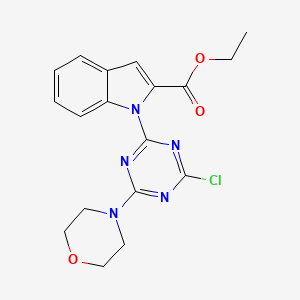
Ethyl 1-(4-chloro-6-morpholino-1,3,5-triazin-2-yl)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-1H-indole-2-carboxylic acid ethyl ester is a complex organic compound that features a triazine ring, an indole moiety, and a morpholine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-1H-indole-2-carboxylic acid ethyl ester typically involves multiple steps. One common approach starts with the preparation of the triazine ring, followed by the introduction of the morpholine group and the indole moiety. The final step involves esterification to form the ethyl ester.
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Morpholine Group: The morpholine group is introduced by reacting the triazine intermediate with morpholine in the presence of a base such as sodium carbonate.
Attachment of the Indole Moiety: The indole moiety is attached through a nucleophilic substitution reaction, where the indole derivative reacts with the triazine-morpholine intermediate.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-1H-indole-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring and the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium carbonate as a base in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-1H-indole-2-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-1H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, while the indole moiety can intercalate with DNA, leading to potential anti-cancer effects . The morpholine group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-chloro-6-morpholin-4-yl-[1,3,5]triazin-2-yl)-1H-indole-2-carboxylic acid ethyl ester is unique due to the combination of the triazine ring, indole moiety, and morpholine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H18ClN5O3 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
ethyl 1-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)indole-2-carboxylate |
InChI |
InChI=1S/C18H18ClN5O3/c1-2-27-15(25)14-11-12-5-3-4-6-13(12)24(14)18-21-16(19)20-17(22-18)23-7-9-26-10-8-23/h3-6,11H,2,7-10H2,1H3 |
InChI Key |
OAXSSIHJHBEERR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1C3=NC(=NC(=N3)Cl)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















